1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is an important compound in the field of pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide exhibits potent analgesic and anti-inflammatory effects. It has also been found to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have a positive effect on mood and behavior, suggesting its potential use in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide in lab experiments is its potent and selective activity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research and development of 1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide. One potential direction is to investigate its potential use in the treatment of other inflammatory and pain-related conditions. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide involves the reaction of 3-(methoxymethyl)benzaldehyde with piperidine-4-carboxylic acid, followed by reduction with sodium borohydride and subsequent benzyl protection. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
properties
IUPAC Name |
1-benzyl-N-[3-(methoxymethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-16-18-8-5-9-20(14-18)22-21(24)19-10-12-23(13-11-19)15-17-6-3-2-4-7-17/h2-9,14,19H,10-13,15-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKQEKOYFUTWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[3-(methoxymethyl)phenyl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.